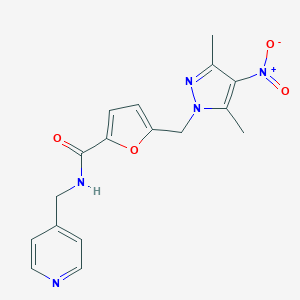![molecular formula C14H14BrN3O B214274 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214274.png)
2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound with potential therapeutic applications. It belongs to the class of tetrahydroisoquinoline derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications. It has been reported to have anticancer, antifungal, and anti-inflammatory activities. In particular, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungi by disrupting the cell wall synthesis. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Mechanism of Action
The mechanism of action of 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that its anticancer activity may be mediated through the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been suggested that its antifungal activity may be due to the inhibition of chitin synthase, an enzyme that is essential for the synthesis of the fungal cell wall. In addition, its anti-inflammatory activity may be related to the inhibition of the NF-κB pathway, a signaling pathway that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline have been investigated in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, which may lead to the inhibition of tumor growth. It has also been found to inhibit the growth of fungi by disrupting the cell wall synthesis. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, which may have therapeutic implications for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, antifungal, and anti-inflammatory activities, which may be useful for the development of new drugs. Moreover, its synthesis method is relatively simple and straightforward. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development.
Future Directions
There are several future directions for the research on 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline. One of the directions is to investigate its potential as a new drug candidate for the treatment of cancer, fungal infections, and inflammatory diseases. Another direction is to elucidate its mechanism of action and identify its molecular targets. Moreover, it may be interesting to explore its structure-activity relationship and optimize its pharmacological properties. Finally, it may be worthwhile to investigate its potential as a molecular probe for the study of biological processes.
Synthesis Methods
The synthesis of 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been reported in the literature. One of the methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group by the nitrogen atom of the tetrahydroisoquinoline ring, followed by elimination of hydrogen chloride to give the desired product.
properties
Product Name |
2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Molecular Formula |
C14H14BrN3O |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C14H14BrN3O/c1-17-13(12(15)8-16-17)14(19)18-7-6-10-4-2-3-5-11(10)9-18/h2-5,8H,6-7,9H2,1H3 |
InChI Key |
LYXFZVDDFOZPDO-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCC3=CC=CC=C3C2 |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214191.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B214194.png)
![N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B214196.png)




![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)
